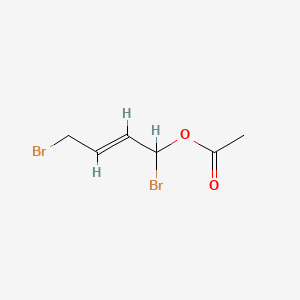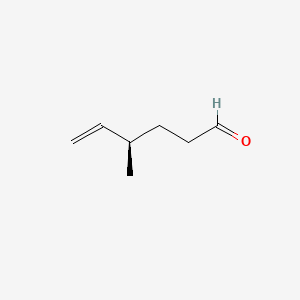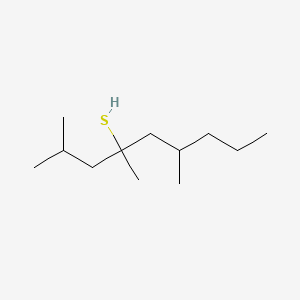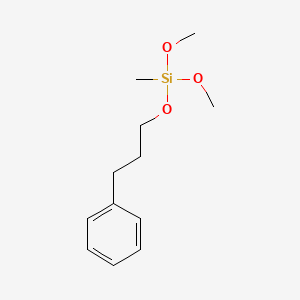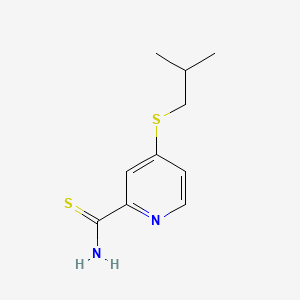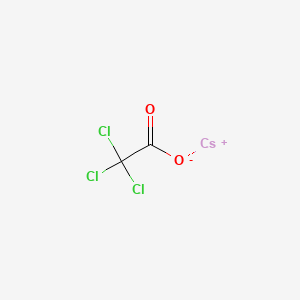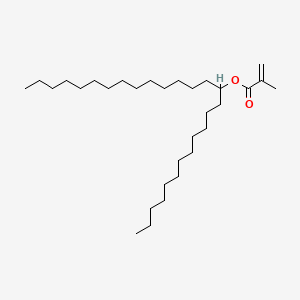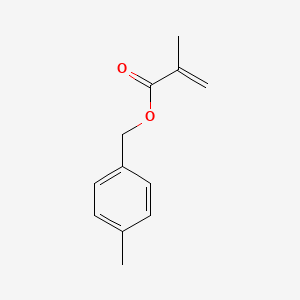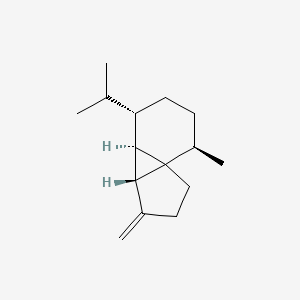
Einecs 254-456-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, compound with samarium (17:2), also known as Cu17Sm2, is a unique intermetallic compound that combines the properties of copper and samarium. This compound is of particular interest due to its potential applications in various fields, including materials science, electronics, and magnetism. The combination of copper’s excellent electrical conductivity and samarium’s magnetic properties makes this compound a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of copper, compound with samarium (17:2), typically involves high-temperature solid-state reactions. One common method is the direct reaction of elemental copper and samarium in a controlled atmosphere. The reaction is carried out at temperatures ranging from 800°C to 1000°C in an inert gas environment to prevent oxidation. The stoichiometric amounts of copper and samarium are mixed and pressed into pellets, which are then heated in a furnace for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of Cu17Sm2 can be achieved through a similar high-temperature process but on a larger scale. The raw materials, copper and samarium, are melted together in an induction furnace under an inert atmosphere. The molten mixture is then cast into molds and allowed to cool slowly to form the desired intermetallic compound. This method ensures uniform composition and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Copper, compound with samarium (17:2), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to air, the compound can oxidize, forming copper oxide and samarium oxide.
Reduction: The compound can be reduced back to its elemental forms using strong reducing agents.
Substitution: In the presence of halogens, the compound can undergo substitution reactions, forming copper halides and samarium halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other strong reducing agents at high temperatures.
Substitution: Halogens such as chlorine or bromine at room temperature.
Major Products Formed
Oxidation: Copper oxide (CuO) and samarium oxide (Sm2O3).
Reduction: Elemental copper and samarium.
Substitution: Copper halides (CuX) and samarium halides (SmX3), where X represents a halogen.
Aplicaciones Científicas De Investigación
Copper, compound with samarium (17:2), has a wide range of scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism by which copper, compound with samarium (17:2), exerts its effects is primarily based on the interaction between copper and samarium atoms. The copper atoms provide excellent electrical conductivity, while the samarium atoms contribute to the magnetic properties of the compound. The combination of these properties results in a material that can conduct electricity efficiently while also exhibiting strong magnetic behavior. This makes Cu17Sm2 a promising candidate for applications that require both electrical and magnetic functionalities.
Comparación Con Compuestos Similares
Similar Compounds
Samarium-Cobalt Compounds (SmCo5, Sm2Co17): These compounds are well-known for their magnetic properties and are used in permanent magnets.
Samarium-Iron Compounds (Sm2Fe17): These compounds also exhibit strong magnetic properties and are used in various magnetic applications.
Uniqueness of Cu17Sm2
Copper, compound with samarium (17:2), is unique due to its combination of electrical and magnetic properties. While samarium-cobalt and samarium-iron compounds are primarily known for their magnetic properties, Cu17Sm2 offers the added benefit of excellent electrical conductivity. This makes it a versatile material for applications that require both properties, such as in advanced electronic devices and magnetic storage systems.
Propiedades
Número CAS |
39445-37-9 |
|---|---|
Fórmula molecular |
Cu17Sm2 |
Peso molecular |
1381.0 g/mol |
Nombre IUPAC |
copper;samarium |
InChI |
InChI=1S/17Cu.2Sm |
Clave InChI |
RVONDSCGWBRUQF-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Sm].[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


